molecular formula C13H16N2OS B5918998 Benzothiazol-2(3H)-one, 3-(1-piperidylmethyl)-

Benzothiazol-2(3H)-one, 3-(1-piperidylmethyl)-

Cat. No.: B5918998
M. Wt: 248.35 g/mol
InChI Key: IGVRPBMDBXMSIN-UHFFFAOYSA-N
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Description

Benzothiazol-2(3H)-one, 3-(1-piperidylmethyl)-: is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Properties

IUPAC Name

3-(piperidin-1-ylmethyl)-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVRPBMDBXMSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazol-2(3H)-one, 3-(1-piperidylmethyl)- typically involves the reaction of benzothiazol-2(3H)-one with a piperidylmethyl halide under basic conditions. Common reagents used in this synthesis include sodium hydride or potassium carbonate as the base, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidylmethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzothiazol-2(3H)-one, 3-(1-piperidylmethyl)-:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its biological activities.

    Industry: Used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Benzothiazol-2(3H)-one, 3-(1-piperidylmethyl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazol-2(3H)-one: Lacks the piperidylmethyl group, which may affect its biological activity and chemical reactivity.

    3-(1-Piperidylmethyl)-benzothiazole: Similar structure but different substitution pattern, leading to different properties.

Uniqueness: : Benzothiazol-2(3H)-one, 3-(1-piperidylmethyl)- is unique due to the presence of both the benzothiazole ring and the piperidylmethyl group. This combination may confer unique biological activities and chemical reactivity compared to other similar compounds.

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